molecular formula C9H17NO B13922556 1-Methyl-1-azaspiro[4.4]nonan-6-OL

1-Methyl-1-azaspiro[4.4]nonan-6-OL

Cat. No.: B13922556
M. Wt: 155.24 g/mol
InChI Key: PSKJTGCMHAXDJU-UHFFFAOYSA-N
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Description

1-Methyl-1-azaspiro[4.4]nonan-6-OL is a nitrogen-containing spirocyclic compound characterized by a bicyclic structure with two fused four-membered rings sharing a common bridgehead nitrogen atom. The methyl group at the 1-position and the hydroxyl group at the 6-position confer distinct chemical reactivity and stereoelectronic properties, making it a valuable intermediate in organic synthesis. Synthetically, it is prepared via reactions such as the treatment of 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane derivatives with methanesulfonyl chloride or PPh₃-CBr₄, yielding products like 3×HBr (65% yield) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1-azaspiro[4One common method involves the reaction of a suitable precursor with methanesulfonyl chloride or PPh3-CBr4 to activate the hydroxyl group towards nucleophilic substitution . This activation allows for the formation of various functional derivatives.

Industrial Production Methods

Industrial production methods for 1-Methyl-1-azaspiro[4.4]nonan-6-OL are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1-azaspiro[4.4]nonan-6-OL undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various functional derivatives.

Scientific Research Applications

1-Methyl-1-azaspiro[4.4]nonan-6-OL has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-1-azaspiro[4.4]nonan-6-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group and the spirocyclic structure play a crucial role in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various biomolecules .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 1-Methyl-1-azaspiro[4.4]nonan-6-OL, highlighting differences in substituents, heteroatoms, and applications:

Compound Name Molecular Formula Molecular Weight Key Features Synthesis Method Yield Application/Activity Reference
This compound C₉H₁₇NO₂ 183.24 Methyl at N1, hydroxyl at C6; rigid spiro[4.4] backbone Reaction with PPh₃-CBr₄ 65% Intermediate for functionalized derivatives
2-azaspiro[4.4]nonan-6-ol hydrochloride C₈H₁₆ClNO 177.68 Secondary amine, hydroxyl at C6; HCl salt Not explicitly described - Pharmaceutical research (unconfirmed)
1-azaspiro[4.4]nonane-6-one C₈H₁₃NO 139.20 Ketone at C6; unsubstituted N1 Ammonium/formic acid-mediated cyclization 81% Chiral ligand for asymmetric hydrogenation
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one C₁₄H₁₅NO₂ 241.28 Oxa (oxygen) in spiro[3.5] framework; phenyl substituent Multi-step synthesis - Material science and drug discovery
U-77891 C₁₈H₂₄Br₂N₂O 456.21 Dibromophenyl; spiro[4.5] backbone Benzamide functionalization - Opioid receptor modulation (KOR affinity)

Key Findings and Trends

Impact of Heteroatoms and Ring Size: The replacement of nitrogen with oxygen (e.g., 2-oxaspiro[4.4]nonan-6-one ) reduces basicity and alters hydrogen-bonding capacity, influencing solubility and catalytic utility. Larger spiro frameworks (e.g., spiro[4.5] in U-77891 ) enhance steric bulk, affecting receptor binding profiles.

Aromatic substituents (e.g., phenyl in 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one ) introduce π-π interactions, relevant for drug-receptor binding.

Synthetic Accessibility: Yields for spirocyclic compounds vary widely: 65% for this compound vs. 81% for 1-azaspiro[4.4]nonane-6-one . This disparity reflects differences in reaction mechanisms (e.g., bromination vs. cyclocondensation).

Applications: Catalysis: 1-azaspiro[4.4]nonane-6-one derivatives achieve 86% enantiomeric excess (ee) in asymmetric hydrogenation . Pharmacology: U-77891 shows κ-opioid receptor (KOR) selectivity due to methylene bridge modifications .

Biological Activity

Overview

1-Methyl-1-azaspiro[4.4]nonan-6-OL is a spirocyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structure, featuring a nitrogen atom within a spiro junction, positions it as a candidate for various therapeutic explorations.

The molecular formula of this compound is C9_9H17_{17}NO, with a molecular weight of 155.24 g/mol. The compound's IUPAC name is 1-methyl-1-azaspiro[4.4]nonan-9-ol, and it can be represented by the following structural formulas:

PropertyValue
Molecular FormulaC9_9H17_{17}NO
Molecular Weight155.24 g/mol
IUPAC Name1-methyl-1-azaspiro[4.4]nonan-9-ol
InChI KeyPSKJTGCMHAXDJU-UHFFFAOYSA-N
Canonical SMILESCN1CCCC12CCCC2O

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. The hydroxyl group in the compound plays a crucial role in its reactivity, allowing it to act as either a nucleophile or an electrophile depending on the reaction conditions. This versatility enables the formation of stable complexes with various biomolecules, which may underlie its therapeutic potential.

Biological Activities

Research indicates that this compound has been investigated for several biological activities, including:

Anticancer Activity: Preliminary studies suggest that compounds similar to this compound exhibit antiproliferative effects against cancer cell lines by inhibiting key signaling pathways involved in cell growth and survival.

Neuropharmacological Effects: The compound's structural similarity to known neuroactive agents suggests potential interactions with neurotransmitter receptors, although specific binding affinities and mechanisms remain to be fully elucidated.

Antimicrobial Properties: Some derivatives of this compound have shown promise in exhibiting antimicrobial activity, making them candidates for further exploration in infectious disease treatment.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

  • Antiproliferative Studies: A study conducted on derivatives of spirocyclic compounds indicated that certain modifications could enhance their anticancer properties, with IC50_{50} values reported in the nanomolar range for specific cancer cell lines .
  • Mechanistic Insights: Research has shown that the presence of functional groups such as hydroxyl can significantly influence the reactivity and interaction profile of spirocyclic compounds with biological targets .
  • Synthesis and Activity Correlation: A detailed synthesis pathway outlined in recent literature demonstrated how variations in substituents on the azaspiro framework could lead to significant changes in biological activity, highlighting the importance of structural optimization in drug development .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructural FeaturesNotable Biological Activity
1-Azaspiro[4.4]nonan-6-OlLacks methyl group at position oneLimited activity reported
2,2-Dimethyl-1-azaspiro[4.4]nonaneAdditional methyl groups at position twoEnhanced stability but less bioactivity
6-(Hydroxymethyl)-2,2-dimethylHydroxymethyl group instead of hydroxylAntimicrobial properties noted

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-Methyl-1-azaspiro[4.4]nonan-6-OL, and what intermediates are critical?

  • Methodology : Utilize acid- or bromonium ion-induced rearrangements of carbinols derived from lithiated dihydrofurans and cyclobutanones. Key intermediates include spirocyclic ketones resolved via chiral auxiliaries (e.g., mandelate acetals) . For hydroxylated derivatives, methanesulfonyl chloride (MsCl) or PPh3-CBr4 can functionalize the hydroxymethyl group, as demonstrated in analogous spiroazetidine systems .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodology : Combine 1H^1H- and 13C^{13}C-NMR to assign stereochemistry and verify spirocyclic frameworks. For example, 1H^1H-NMR signals between δ 1.5–2.5 ppm indicate methylene/methyl groups in strained spiro systems, while carbonyl resonances (δ ~170–175 ppm) confirm lactam formation. IR (e.g., 1744 cm1^{-1} for lactones) and HRMS validate molecular formulas .

Q. How does stereochemistry at the 5R,6S positions influence reactivity and purification?

  • Methodology : Stereospecific resolution via sulfoximine or mandelate acetal methods ensures enantiopurity. Chiral HPLC or polarimetry can monitor optical activity. Diastereomers often exhibit distinct melting points (e.g., 68.2°C decomposition in hexane for a benzoyloxy derivative) and 1H^1H-NMR splitting patterns .

Q. What computational tools aid in predicting physicochemical properties of spirocyclic compounds?

  • Methodology : Use software like Gaussian or ACD/Labs to calculate LogP (e.g., experimental LogP = 0.51 vs. computed -0.3 for related azaspiro compounds), topological polar surface area (TPSA ~49 Å2^2), and molecular weight (155.095 g/mol). Discrepancies between computed and experimental data require validation via HPLC or crystallography .

Advanced Research Questions

Q. How can contradictions in NMR data for diastereomers of this compound be resolved?

  • Methodology : Perform 2D NMR (COSY, NOESY) to resolve overlapping signals. For example, NOE correlations between axial protons (δ ~2.2–2.5 ppm) and methyl groups distinguish chair vs. boat conformations in spiro systems. Compare experimental shifts with density functional theory (DFT)-simulated spectra .

Q. What mechanistic pathways explain the reactivity of the hydroxymethyl group in spiroazetidine systems?

  • Methodology : Investigate nucleophilic substitution (e.g., MsCl) or radical-mediated reactions (e.g., PPh3-CBr4). Kinetic studies (monitored via TLC or 1H^1H-NMR) reveal steric effects from the spirocyclic framework. For example, methanesulfonylation proceeds faster in CH2 _2Cl2_2 than THF due to solvent polarity .

Q. How does pH affect the stability of this compound derivatives during storage?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH) with HPLC-UV monitoring. Acidic conditions may hydrolyze lactam rings (λmax_{\text{max}} ~229 nm for degradation products), while basic conditions could deprotonate hydroxyl groups, altering solubility .

Q. What strategies optimize enantiomeric excess (ee) in spirocyclic lactam synthesis?

  • Methodology : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution. For example, lipase-mediated acetylation of secondary alcohols in spiro systems achieves >95% ee. Monitor ee via chiral GC or 19F^{19}F-NMR of trifluoroacetyl derivatives .

Q. How can conflicting bioactivity data for spirocyclic analogs be reconciled?

  • Methodology : Use molecular docking to compare binding affinities (e.g., antimicrobial targets vs. human receptors). Validate via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Conflicting cytotoxicity data may arise from stereochemical impurities (e.g., 5R vs. 5S isomers) .

Q. What advanced purification techniques separate spirocyclic byproducts with similar polarities?

  • Methodology : Combine flash chromatography (SiO2_2, hexane/EtOAc gradients) with preparative HPLC (C18 columns, 0.1% TFA modifier). For example, diastereomeric azetidines elute at 12.3 vs. 14.7 min under isocratic conditions (MeCN:H2 _2O = 65:35) .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-methyl-1-azaspiro[4.4]nonan-9-ol

InChI

InChI=1S/C9H17NO/c1-10-7-3-6-9(10)5-2-4-8(9)11/h8,11H,2-7H2,1H3

InChI Key

PSKJTGCMHAXDJU-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC12CCCC2O

Origin of Product

United States

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